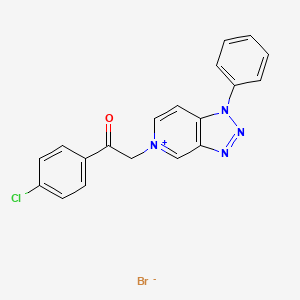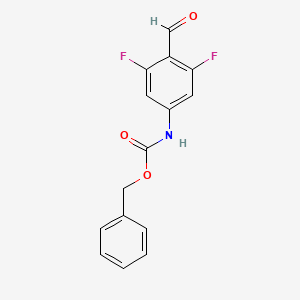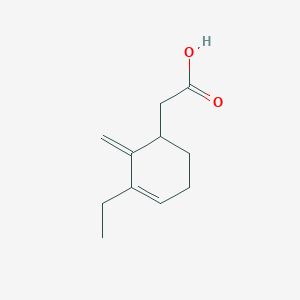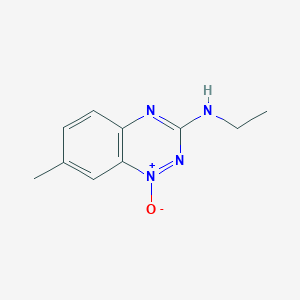
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride typically involves the chlorination of 5-methylpyrimidine followed by amination. One common method involves the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-5-methylpyrimidine . This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,4-Dichloro-5-trifluoromethylpyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10Cl3N3 |
|---|---|
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H |
Clé InChI |
KEEFSZNGHXTNIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)CCN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)


![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)

![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)


